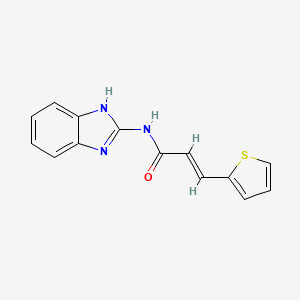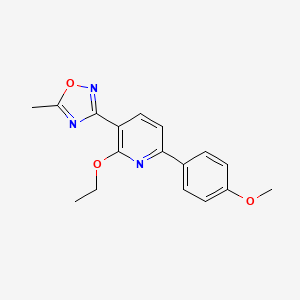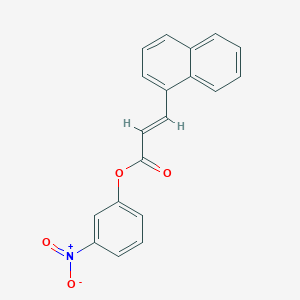
4-(propionylamino)-N-3-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(propionylamino)-N-3-pyridinylbenzamide, also known as PPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PPB is a small molecule that has been found to have a range of potential applications in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
4-(propionylamino)-N-3-pyridinylbenzamide has been found to have a range of potential applications in scientific research. It has been shown to inhibit the activity of the protein Hsp90, which is involved in the folding and stabilization of many proteins. This inhibition can lead to the degradation of certain proteins, making it a potential therapeutic target for cancer treatment.
4-(propionylamino)-N-3-pyridinylbenzamide has also been found to inhibit the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species. This inhibition can lead to a reduction in oxidative stress, making it a potential therapeutic target for diseases such as cardiovascular disease and diabetes.
Mecanismo De Acción
4-(propionylamino)-N-3-pyridinylbenzamide exerts its effects by binding to the ATP binding site of Hsp90 and NADPH oxidase. This binding leads to the inhibition of their activity, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
4-(propionylamino)-N-3-pyridinylbenzamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to reduce blood pressure and improve endothelial function in animal models of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(propionylamino)-N-3-pyridinylbenzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. It is also relatively stable and has a long half-life, making it useful for long-term studies.
However, 4-(propionylamino)-N-3-pyridinylbenzamide also has some limitations. It can be difficult to obtain in large quantities, and its effects can be cell-type specific. This means that its effects may not be generalizable to all cell types.
Direcciones Futuras
There are several future directions for research on 4-(propionylamino)-N-3-pyridinylbenzamide. One area of interest is its potential as a therapeutic target for cancer treatment. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials.
Another area of interest is its potential as a therapeutic target for cardiovascular disease and diabetes. Further studies are needed to determine its effects on these diseases in animal models and in humans.
Finally, there is potential for 4-(propionylamino)-N-3-pyridinylbenzamide to be used as a tool for studying intracellular processes. Further studies are needed to determine its specificity and selectivity for its targets, as well as its effects on other cellular processes.
Métodos De Síntesis
4-(propionylamino)-N-3-pyridinylbenzamide is synthesized by reacting 3-aminopyridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with propionyl chloride to form 4-(propionylamino)-N-3-pyridinylbenzamide. The synthesis process has been optimized to produce high yields of 4-(propionylamino)-N-3-pyridinylbenzamide with high purity.
Propiedades
IUPAC Name |
4-(propanoylamino)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-2-14(19)17-12-7-5-11(6-8-12)15(20)18-13-4-3-9-16-10-13/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLIBIKJVWCTLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5830539.png)
![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5830546.png)
![[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5830552.png)
![N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5830553.png)
![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)
![1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)

![methyl 4-methyl-3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5830590.png)

![N-{4-[(isobutylamino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B5830599.png)
![N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5830611.png)


